molecular formula C9H9ClOS B083217 O-ethyl 3-chlorobenzenecarbothioate CAS No. 13806-78-5

O-ethyl 3-chlorobenzenecarbothioate

Cat. No.: B083217
CAS No.: 13806-78-5
M. Wt: 200.69 g/mol
InChI Key: NSOLQKMOGRHUCD-UHFFFAOYSA-N
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Description

O-Ethyl 3-chlorobenzenecarbothioate is a thioester derivative of 3-chlorobenzoic acid, characterized by a benzene ring substituted with a chlorine atom at the meta position and a carbothioate group (S-CO-O-ethyl). Thioesters like this are typically reactive due to the electrophilic nature of the carbonyl carbon and the nucleophilic sulfur atom, enabling participation in acyl transfer reactions .

Properties

CAS No.

13806-78-5

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

O-ethyl 3-chlorobenzenecarbothioate

InChI

InChI=1S/C9H9ClOS/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

NSOLQKMOGRHUCD-UHFFFAOYSA-N

SMILES

CCOC(=S)C1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=S)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Chlorobenzaldehyde (CAS: 587-04-2)

Structural Differences :

  • Functional Group : 3-Chlorobenzaldehyde contains an aldehyde (-CHO) group instead of a carbothioate.
  • Reactivity : Aldehydes are highly electrophilic and prone to oxidation or nucleophilic addition, whereas thioesters are more stable but participate in transthioesterification.
  • Uses : 3-Chlorobenzaldehyde is primarily used in manufacturing, laboratory synthesis, and as a precursor for pharmaceuticals .
Property O-Ethyl 3-Chlorobenzenecarbothioate 3-Chlorobenzaldehyde
Molecular Formula C₉H₉ClO₂S C₇H₅ClO
Key Functional Group Carbothioate (S-CO-O-ethyl) Aldehyde (-CHO)
Primary Applications Inferred: Agrochemical intermediates Lab synthesis, manufacturing

Organophosphorus Thioesters (e.g., O-Ethyl Ethylphosphonothionochloridate, CAS: 1497-68-3)

Structural Differences :

  • Backbone: Organophosphorus compounds (e.g., O-ethyl ethylphosphonothionochloridate) feature a phosphorus center, whereas this compound is carbon-based.
  • Reactivity: Phosphonothioates undergo hydrolysis to form toxic byproducts (e.g., nerve agents), while aromatic thioesters are less hazardous and more suited for synthetic chemistry .
Property This compound O-Ethyl Ethylphosphonothionochloridate
Molecular Formula C₉H₉ClO₂S C₄H₁₀ClOPS
Key Functional Group Aromatic carbothioate Phosphonothioate (P-S-O-ethyl)
Regulatory Status Not classified Schedule 2B04 controlled substance

O-Ethyl Methylphosphonothioate (CAS: N/A)

Structural Differences :

  • Substituents : This compound has a methyl group attached to phosphorus, contrasting with the aromatic chlorine substituent in this compound.
  • Applications: Methylphosphonothioates are studied for their neurotoxic properties, whereas aromatic thioesters may serve as building blocks in drug design .

Research Findings and Data Gaps

  • Reactivity: Thioesters like this compound are less hydrolytically stable than aldehydes but more so than phosphonothioates. Their stability in aqueous environments requires further study.
  • Synthetic Utility : The chlorine substituent in the meta position may enhance lipophilicity, making the compound a candidate for pesticide formulations.

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